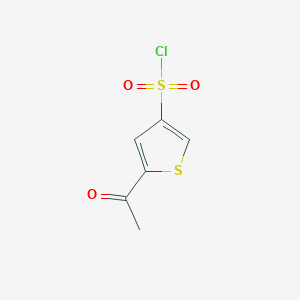
5-Acetylthiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylthiophene-3-sulfonyl chloride is an organic compound with the molecular formula C6H5ClO3S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetylthiophene-3-sulfonyl chloride typically involves the sulfonylation of 5-acetylthiophene. One common method is the reaction of 5-acetylthiophene with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 3-position of the thiophene ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
5-Acetylthiophene-3-sulfonyl chloride can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The chlorine atom in the sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens or nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols can be used under basic or neutral conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
Electrophilic Substitution: Products include halogenated or nitrated derivatives of 5-acetylthiophene.
Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.
Oxidation: Products include 5-acetylthiophene-3-sulfonic acid.
Reduction: Products include 5-(1-hydroxyethyl)thiophene-3-sulfonyl chloride.
Scientific Research Applications
5-Acetylthiophene-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the preparation of thiophene-based polymers and materials with electronic and optoelectronic properties.
Biological Research: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Acetylthiophene-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules. The acetyl group can also participate in various chemical reactions, further expanding the compound’s utility.
Comparison with Similar Compounds
Similar Compounds
5-Acetylthiophene-2-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 2-position.
5-Bromo-2-acetylthiophene: Contains a bromine atom instead of a sulfonyl chloride group.
5-Acetylthiophene-3-sulfonic acid: Contains a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
5-Acetylthiophene-3-sulfonyl chloride is unique due to the presence of both an acetyl group and a sulfonyl chloride group on the thiophene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications. The position of the sulfonyl chloride group at the 3-position also influences the compound’s reactivity and properties, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H5ClO3S2 |
|---|---|
Molecular Weight |
224.7 g/mol |
IUPAC Name |
5-acetylthiophene-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5ClO3S2/c1-4(8)6-2-5(3-11-6)12(7,9)10/h2-3H,1H3 |
InChI Key |
APONHPQHPLQQGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CS1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


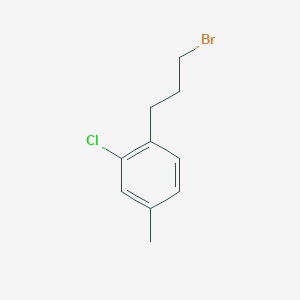

![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
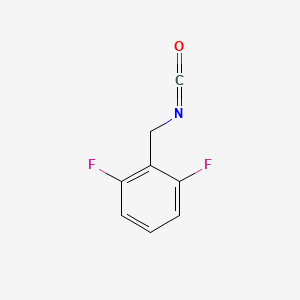
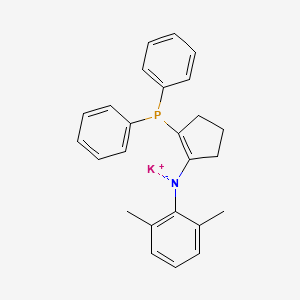
![3-{[3-(Hydroxymethyl)oxetan-3-yl]methyl}pyrrolidin-2-one](/img/structure/B13154617.png)
![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
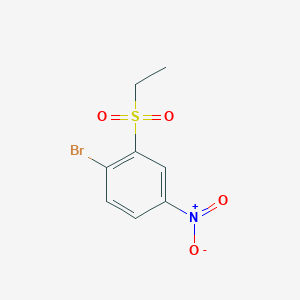
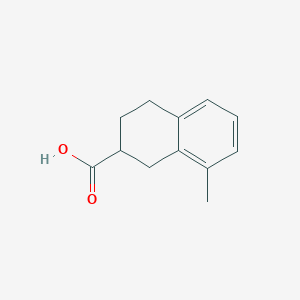
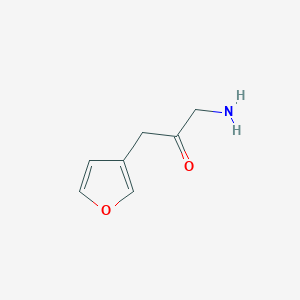

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13154673.png)
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
![3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime](/img/structure/B13154680.png)
